molecular formula C22H17NO4S B11497724 Benzoic acid, 2-(dibenzofuran-3-ylcarbamoylmethylsulfanyl)-, methyl ester

Benzoic acid, 2-(dibenzofuran-3-ylcarbamoylmethylsulfanyl)-, methyl ester

Cat. No.: B11497724
M. Wt: 391.4 g/mol
InChI Key: LAETZAKZVHNYPP-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}benzoate is a complex organic compound that features a dibenzofuran moiety. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring

Preparation Methods

The synthesis of methyl 2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}benzoate involves several steps. The general synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Methyl 2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}benzoate exerts its effects involves its interaction with molecular targets. The dibenzofuran moiety allows the compound to bind to specific proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Methyl 2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}benzoate can be compared with other compounds containing the dibenzofuran moiety, such as:

The uniqueness of methyl 2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}benzoate lies in its combination of the dibenzofuran moiety with the thioester and benzoate groups, providing a versatile platform for various chemical and biological applications.

Properties

Molecular Formula

C22H17NO4S

Molecular Weight

391.4 g/mol

IUPAC Name

methyl 2-[2-(dibenzofuran-3-ylamino)-2-oxoethyl]sulfanylbenzoate

InChI

InChI=1S/C22H17NO4S/c1-26-22(25)17-7-3-5-9-20(17)28-13-21(24)23-14-10-11-16-15-6-2-4-8-18(15)27-19(16)12-14/h2-12H,13H2,1H3,(H,23,24)

InChI Key

LAETZAKZVHNYPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3

Origin of Product

United States

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